molecular formula C18H12BrNO5 B2864952 methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 150711-92-5

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B2864952
CAS No.: 150711-92-5
M. Wt: 402.2
InChI Key: GMWJMKXCXPKQSU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate is a structurally complex benzoate derivative featuring a bromo substituent at position 5 of the aromatic ring and a 2-oxo-2H-chromene-3-carboxamido group at position 2. This compound’s structural uniqueness lies in its combination of electron-withdrawing (bromo, carbonyl) and hydrogen-bonding (amide) groups, which influence its physicochemical properties, reactivity, and supramolecular assembly .

Properties

IUPAC Name

methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJMKXCXPKQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 5-bromo-2-aminobenzoic acid with 3-(methoxycarbonyl)-2H-chromen-2-one under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The chromene moiety can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized chromene derivatives.

    Reduction: Formation of reduced chromene derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of enzymes such as pancreatic lipase.

    Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme’s active site.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Derivatives

Compound Substituent at Position 2 Key Properties
Target Compound Chromene-carboxamido Hydrogen bonding, planar chromene core
Methyl 2-nitrobenzoate Nitro High acidity, electrophilic reactivity
Methyl 2-methoxybenzoate Methoxy Electron-donating, reduced reactivity

Comparison with Quinoline-Based Ethers ()

Compounds such as methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (Compound I in ) share a bromobenzoate backbone but differ in the substituent at position 2:

  • Chromene vs. Quinoline derivatives, however, exhibit nitrogen-based basicity and distinct π-π stacking patterns.
  • Intermolecular Interactions: Compound I (): Lacks hydrogen bonds; stabilized by π-π stacking alone.

Table 2: Structural and Packing Comparisons

Compound Position 2 Group Key Interactions Space Group
Target Compound Chromene-carboxamido N–H···O H-bonds, π-π stacking Not Reported
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate Quinoline-methoxy π-π stacking only P21/n

Crystallographic and Supramolecular Behavior

The target compound’s chromene-carboxamido group likely promotes coplanarity, as seen in ’s Compound III, where non-H atoms are nearly coplanar. However, in ’s Compound V, the pyridine and quinoline rings are parallel but non-coplanar, suggesting steric or electronic hindrance. The target compound’s amide linker may enforce greater planarity, influencing π-π stacking efficiency .

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